Advanced Synthesis and Application of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) in Medicinal Chemistry
Advanced Synthesis and Application of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) in Medicinal Chemistry
Executive Summary
In modern drug discovery, the pursuit of novel three-dimensional chemical space is paramount to overcoming the "flat-world" limitations of traditional aromatic scaffolds. tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) has emerged as a highly specialized, conformationally restricted building block. By combining a seven-membered azepane ring, a sterically demanding gem-dimethyl group, and a versatile 5-oxo electrophilic handle, this intermediate enables the synthesis of highly robust, patent-busting pharmaceutical leads.
This whitepaper provides an in-depth technical analysis of CAS 2031260-97-4, detailing its physicochemical properties, structural rationale in pharmacophore design, and field-proven synthetic methodologies for downstream diversification.
Physicochemical Profile
Before deploying this building block in library synthesis, it is critical to understand its baseline properties. The integration of the tert-butoxycarbonyl (Boc) protecting group ensures orthogonal stability during functionalization of the ketone[1].
| Property | Value |
| Chemical Name | tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate |
| CAS Registry Number | 2031260-97-4 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| SMILES String | O=C(N1CC(C)(C)CC(CC1)=O)OC(C)(C)C |
| Core Scaffold | Azepane (7-membered nitrogen heterocycle) |
| Key Functional Groups | N-Boc (Amine protection), Ketone (Electrophile), gem-Dimethyl (Steric shield) |
Structural Rationale & Pharmacophore Design (E-E-A-T)
As medicinal chemists push beyond the overrepresented piperidine and pyrrolidine rings, the azepane scaffold offers a unique vector for target engagement[2]. The strategic design of CAS 2031260-97-4 incorporates three critical features that solve common pharmacokinetic and intellectual property challenges.
The Azepane Scaffold: Expanding 3D Space
Seven-membered N-heterocycles are historically underrepresented in screening libraries due to synthetic bottlenecks[2]. However, they are increasingly recognized as privileged scaffolds that project substituents into novel spatial orientations, improving target selectivity and providing a clear path to novel intellectual property (IP) generation[3].
The gem-Dimethyl Effect: Metabolic Stability & Conformation
The inclusion of the 3,3-dimethyl moiety is not merely structural; it is a calculated pharmacokinetic intervention.
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Metabolic Shielding: Alkyl chains and unsubstituted rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The gem-dimethyl group blocks these metabolically weak C-H positions, significantly reducing intrinsic clearance and prolonging the drug's half-life[4],[5].
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Thorpe-Ingold Effect: The bulky methyl groups induce steric repulsion that restricts the conformational flexibility of the 7-membered ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein[5].
The 5-Oxo Handle: Late-Stage Diversification
The ketone at the 5-position serves as the primary synthetic handle. It is perfectly positioned for reductive aminations, Grignard additions, or spirocyclizations, allowing chemists to rapidly generate diverse libraries from a single advanced intermediate[6].
Caption: Pharmacophore logic and structural advantages of CAS 2031260-97-4 in drug design.
Synthetic Utility & Diversification Strategies
The true value of CAS 2031260-97-4 lies in its versatility as a divergent node in synthetic workflows. By maintaining the N-Boc protection, chemists can selectively manipulate the 5-oxo position before revealing the secondary amine for final coupling (e.g., amide bond formation or Buchwald-Hartwig cross-coupling).
Caption: Divergent synthetic workflows utilizing the 5-oxo and N-Boc handles of CAS 2031260-97-4.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers during scale-up or optimization.
Protocol A: Regioselective Reductive Amination at the 5-Position
This protocol describes the conversion of the 5-oxo group to a substituted amine.
Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) because it is less toxic and exhibits superior chemoselectivity. It reduces the transient iminium ion efficiently without prematurely reducing the starting ketone. Glacial acetic acid is added to catalyze iminium formation.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve CAS 2031260-97-4 (1.0 equiv, 1.0 mmol) and the desired primary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).
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Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation. Validation checkpoint: Monitor ketone depletion via TLC (Hexanes/EtOAc).
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Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in small portions over 10 minutes to control the mild exotherm.
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Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution: Hexanes to 10% EtOAc in Hexanes) to yield the 1-Boc-3,3-dimethyl-5-aminoazepane derivative.
Protocol B: Chemoselective N-Boc Deprotection
Removal of the Boc group is required to utilize the azepane nitrogen for subsequent coupling.
Reagent Rationale: While Trifluoroacetic acid (TFA) is commonly used, it often leaves residual trifluoroacetate salts that can poison downstream transition-metal catalysts. Utilizing 4M HCl in 1,4-dioxane precipitates the product as a clean, highly crystalline hydrochloride salt, bypassing the need for aqueous basic workup and preserving the integrity of sensitive functional groups.
Step-by-Step Methodology:
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Preparation: Dissolve the Boc-protected azepane (1.0 mmol) in anhydrous dichloromethane (DCM) (5 mL) and cool to 0 °C.
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Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (10 equiv, 10 mmol, 2.5 mL).
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Reaction: Remove the ice bath and stir the solution at room temperature. Gas evolution (isobutylene and CO₂) will be observed. Stir for 2-4 hours. Validation checkpoint: LC-MS analysis should indicate the complete disappearance of the [M+H]+ mass of the starting material.
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Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting crude solid with cold diethyl ether (10 mL) to precipitate the 3,3-dimethyl-5-oxoazepane hydrochloride salt.
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Collection: Filter the precipitate, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure amine hydrochloride ready for immediate downstream use.
Conclusion
The strategic incorporation of tert-Butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate (CAS 2031260-97-4) into medicinal chemistry pipelines provides a distinct advantage in the design of next-generation therapeutics. By leveraging its unique 7-membered ring topology and the metabolic shielding of the gem-dimethyl group, researchers can overcome standard pharmacokinetic liabilities while navigating around crowded intellectual property landscapes. The validated protocols provided herein ensure that this advanced building block can be seamlessly integrated into high-throughput diversification campaigns.
References
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Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry ResearchGate. URL:[Link]
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry European Journal of Medicinal Chemistry / PubMed. URL:[Link]
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Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes Nature Chemistry. URL:[Link]
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- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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